Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a dioxaborolane ring, making it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl chloride with isopropylamine and tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding alcohols or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its ability to act as a boron source in various chemical reactions. The dioxaborolane ring facilitates the formation of boron-carbon bonds, which are essential in many organic transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, making it a suitable electrophile in reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- Isopropoxyboronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness
Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester stands out due to its unique combination of a dioxaborolane ring and a carbamic acid ester group. This structure imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
Molecular Formula |
C22H36BNO4 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C22H36BNO4/c1-15(2)24(19(25)26-20(4,5)6)14-17-13-18(12-11-16(17)3)23-27-21(7,8)22(9,10)28-23/h11-13,15H,14H2,1-10H3 |
InChI Key |
BWPRELDVYMGIOI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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